

Physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-chloro-N-(4-chlorophenyl)propanamide
Cat. No.:	B102647

[Get Quote](#)

An In-depth Technical Guide to 3-chloro-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-chloro-N-(4-chlorophenyl)propanamide**, a halogenated amide with potential applications in medicinal chemistry and organic synthesis. This document collates available data on its molecular characteristics, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization using modern spectroscopic techniques are presented. Furthermore, this guide explores its potential biological activities, proposing a mechanism of action based on current scientific understanding of related compounds. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction

3-chloro-N-(4-chlorophenyl)propanamide is an organic compound featuring a propanamide backbone with a chlorine atom at the 3-position and a 4-chlorophenyl group attached to the amide nitrogen.^[1] This bifunctional nature, with a reactive chloro group and a modifiable amide

linkage, makes it a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.^[1] Preliminary studies have suggested that this compound may possess antimicrobial and anticancer properties, sparking interest in its further investigation for drug development.^[1] This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

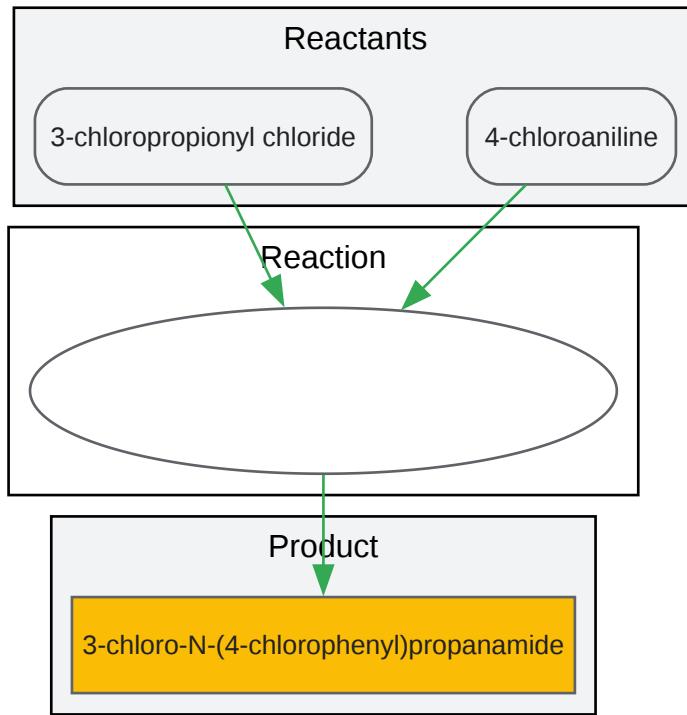
Physical and Chemical Properties

The physical and chemical properties of **3-chloro-N-(4-chlorophenyl)propanamide** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Identity and Molecular Characteristics

Property	Value	Source(s)
IUPAC Name	3-chloro-N-(4-chlorophenyl)propanamide	[2]
CAS Number	19314-16-0	[2] [3]
Molecular Formula	C ₉ H ₉ Cl ₂ NO	[2] [3]
Molecular Weight	218.08 g/mol	[2] [3]
Canonical SMILES	C1=CC(=CC=C1NC(=O)CCCl)Cl	[2]
InChI	InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)	[2]
InChIKey	XHQYWNFRAYYHIT-UHFFFAOYSA-N	[2]

Physical Properties


Property	Value	Source(s)
Appearance	White solid / powder	[1]
Melting Point	132-134 °C	
Boiling Point	388.0 ± 27.0 °C (Predicted)	
Density	1.343 ± 0.06 g/cm³ (Predicted)	
pKa	13.32 ± 0.70 (Predicted)	

Synthesis and Reactivity

Synthesis

The synthesis of **3-chloro-N-(4-chlorophenyl)propanamide** is typically achieved through the acylation of 4-chloroaniline with 3-chloropropionyl chloride.

Synthesis Workflow for 3-chloro-N-(4-chlorophenyl)propanamide

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general synthetic route to **3-chloro-N-(4-chlorophenyl)propanamide**.

Chemical Reactivity

3-chloro-N-(4-chlorophenyl)propanamide exhibits reactivity at both the chloroalkane and amide functionalities.

- Nucleophilic Substitution: The chlorine atom at the 3-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1]
- Oxidation and Reduction: The amide group can undergo oxidation or reduction under specific conditions.[1]

- Aromatic Substitution: The 4-chlorophenyl group can participate in electrophilic aromatic substitution reactions, although the chloro substituent is deactivating.[1]

Experimental Protocols

Synthesis of 3-chloro-N-(4-chlorophenyl)propanamide

This protocol is adapted from a general method for the synthesis of N-aryl carboxamides.

Materials:

- 4-chloroaniline
- 3-chloropropionyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous NH_4Cl , saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-chloro-N-(4-chlorophenyl)propanamide**.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A greater number of scans will be required compared to ^1H NMR to obtain a good signal-to-noise ratio.

4.2.2. Infrared (IR) Spectroscopy

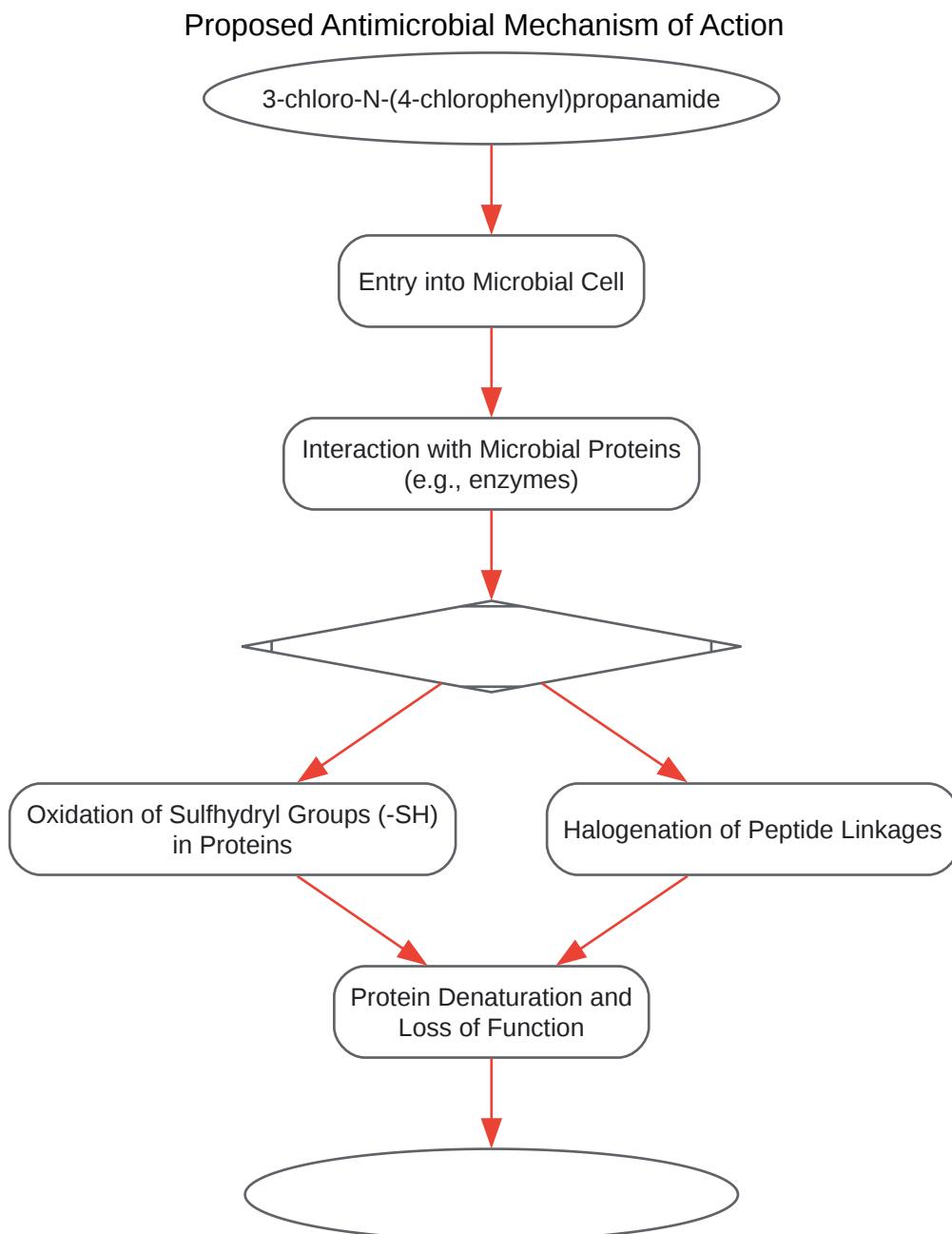
- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr) if the sample is a solid. Alternatively, dissolve the compound in a suitable solvent (e.g., chloroform) and use a liquid cell.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the KBr pellet or empty sample holder/solvent. Record the sample spectrum over a typical range of 4000-400 cm^{-1} . The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

4.2.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Mechanism of Action

Reported Biological Activities


Preliminary studies suggest that **3-chloro-N-(4-chlorophenyl)propanamide** may exhibit biological activities, including:

- Antimicrobial Properties: The presence of halogen atoms in organic molecules is often associated with antimicrobial activity.[1][4]
- Anticancer Activity: Some N-phenylpropanamide derivatives have shown cytotoxicity against cancer cell lines.[1]

The exact mechanism of action for **3-chloro-N-(4-chlorophenyl)propanamide** has not been fully elucidated and is an area of ongoing investigation.[1]

Proposed Mechanism of Antimicrobial Action

Based on the known mechanisms of other halogenated antimicrobial agents, a plausible mechanism of action involves the disruption of essential microbial proteins.

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating a proposed mechanism of antimicrobial action for **3-chloro-N-(4-chlorophenyl)propanamide**.

The proposed mechanism suggests that the compound, upon entering a microbial cell, could interact with essential proteins. This interaction may proceed via two main pathways: the oxidation of critical sulphydryl groups in enzymes or the halogenation of peptide bonds within the protein structure. Both pathways would lead to protein denaturation, loss of function, and ultimately, microbial cell death or inhibition of growth.

Conclusion

3-chloro-N-(4-chlorophenyl)propanamide is a compound of significant interest due to its versatile chemical nature and potential biological activities. This guide has provided a consolidated resource of its known physical and chemical properties, along with detailed, adaptable protocols for its synthesis and characterization. While the precise mechanisms of its biological action require further in-depth investigation, the proposed pathways offer a solid foundation for future research. This document serves as a valuable tool for scientists and researchers aiming to explore the full potential of this and related compounds in the fields of medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-N-(4-chlorophenyl)propanamide | C9H9Cl2NO | CID 177064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]

- 4. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-chloro-N-(4-chlorophenyl)propanamide.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b102647#physical-and-chemical-properties-of-3-chloro-n-4-chlorophenyl-propanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com